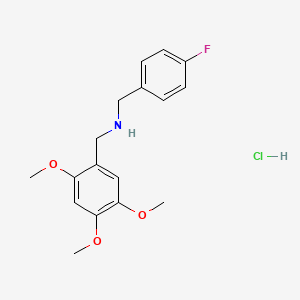
(4-fluorobenzyl)(2,4,5-trimethoxybenzyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluorobenzyl)(2,4,5-trimethoxybenzyl)amine hydrochloride is a research chemical that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of the phenethylamine class of compounds and is commonly referred to as 4-FB-TMB.
Mechanism of Action
The exact mechanism of action of (4-fluorobenzyl)(2,4,5-trimethoxybenzyl)amine hydrochloride is not fully understood. However, studies have shown that this compound acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in various physiological processes, including pain perception, inflammation, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using (4-fluorobenzyl)(2,4,5-trimethoxybenzyl)amine hydrochloride in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the research and development of (4-fluorobenzyl)(2,4,5-trimethoxybenzyl)amine hydrochloride. One direction is the further investigation of its potential therapeutic applications, specifically in the treatment of chronic pain and inflammation-related disorders and various types of cancer. Additionally, future research could focus on the optimization of the synthesis method for this compound, as well as the development of more cost-effective and efficient methods for its production. Finally, future research could focus on the development of new derivatives of this compound with improved therapeutic properties.
Synthesis Methods
The synthesis of (4-fluorobenzyl)(2,4,5-trimethoxybenzyl)amine hydrochloride involves a multi-step process. The first step involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-fluorobenzylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Scientific Research Applications
(4-fluorobenzyl)(2,4,5-trimethoxybenzyl)amine hydrochloride has been shown to have potential therapeutic applications in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3.ClH/c1-20-15-9-17(22-3)16(21-2)8-13(15)11-19-10-12-4-6-14(18)7-5-12;/h4-9,19H,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWIOWPQSWGCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2=CC=C(C=C2)F)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide](/img/structure/B5352643.png)
![8-{[(1-ethyl-1H-indol-3-yl)thio]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5352656.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5352665.png)
![2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5352667.png)


![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5352690.png)

![2-methyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5352713.png)

![N-methyl-5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyrimidin-2-amine](/img/structure/B5352718.png)
![1'-[(2-ethoxypyridin-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5352721.png)
![4-[(3-{[3-(3-fluorophenoxy)azetidin-1-yl]carbonyl}isoxazol-5-yl)methyl]morpholine](/img/structure/B5352726.png)
![N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5352728.png)
